Exenatide - 141758-74-9

Exenatide

Catalog Number: EVT-253403
CAS Number: 141758-74-9
Molecular Formula: C184H282N50O60S
Molecular Weight: 4187 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Exenatide, also known as exendin-4, is a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum), a venomous lizard native to the southwestern United States. [] Exenatide belongs to the incretin mimetic class of drugs and functions as a glucagon-like peptide-1 (GLP-1) receptor agonist. [, ] It exhibits a 53% sequence homology to mammalian GLP-1, making it resistant to degradation by dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates native GLP-1. [, , ] This resistance allows exenatide to have a prolonged duration of action, making it suitable for therapeutic and research applications.

Future Directions
  • Neuroprotective Applications: Further research is needed to fully elucidate the neuroprotective mechanisms of exenatide and to explore its potential therapeutic benefits in various neurological disorders, such as Alzheimer's disease, stroke, and traumatic brain injury. [, ]
  • Combination Therapies: Investigating the efficacy and safety of combining exenatide with other therapeutic agents for treating diabetes, cardiovascular disease, and other conditions may lead to improved treatment outcomes. []
  • Drug Delivery Systems: Developing novel drug delivery systems for exenatide, such as sustained-release formulations or oral delivery methods, could enhance patient compliance and potentially reduce side effects. [, , ]

Glucagon-like peptide-1 (GLP-1)

Compound Description: Glucagon-like peptide-1 (GLP-1) is an incretin hormone naturally produced in the body. It plays a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion, regulating glucagon release, and slowing gastric emptying. GLP-1 also promotes satiety and has been linked to β-cell proliferation and survival. [, , , , ]

Relevance: GLP-1 is the parent compound of Exenatide. Exenatide is a synthetic analog of GLP-1, designed to be resistant to degradation and possess a longer half-life than naturally occurring GLP-1. Both compounds act as GLP-1 receptor agonists, exhibiting similar but not identical pharmacological profiles. [, , , , ]

Exendin-4

Compound Description: Exendin-4 is a naturally occurring 39-amino acid peptide found in the saliva of the Gila monster (Heloderma suspectum). It exhibits significant structural homology to GLP-1 and acts as a potent GLP-1 receptor agonist. []

Relevance: Exenatide is the synthetic form of exendin-4. Both compounds share the same amino acid sequence and pharmacological properties, making Exenatide essentially a commercially available version of exendin-4. []

Insulin Glargine

Compound Description: Insulin glargine is a long-acting insulin analog commonly used in the management of type 2 diabetes. It provides a basal level of insulin, helping to regulate blood glucose levels over an extended period. [, , , , ]

Relevance: Insulin glargine has been frequently studied as a comparator to Exenatide in clinical trials evaluating glycemic control and weight management in individuals with type 2 diabetes. While both treatments effectively lower HbA1c levels, Exenatide often demonstrates advantages in terms of weight loss and reduced hypoglycemia risk. [, , , , ]

Sitagliptin

Compound Description: Sitagliptin is an oral antidiabetic drug classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by increasing the levels of incretin hormones, including GLP-1, by inhibiting their degradation by DPP-4. []

Relevance: Sitagliptin and Exenatide represent two distinct approaches to enhance incretin action in type 2 diabetes. Sitagliptin indirectly increases endogenous GLP-1 levels, while Exenatide directly activates GLP-1 receptors as a GLP-1 analog. Clinical comparisons reveal that Exenatide exhibits a stronger effect on postprandial glucose control and other metabolic parameters. []

Linagliptin

Compound Description: Linagliptin is another DPP-4 inhibitor used as an oral antidiabetic medication. Similar to Sitagliptin, it works by increasing endogenous GLP-1 levels. []

Biphasic Insulin Aspart 70/30

Compound Description: Biphasic insulin aspart 70/30 is a premixed insulin formulation consisting of 70% insulin aspart protamine (long-acting) and 30% insulin aspart (rapid-acting). This combination provides both basal and bolus insulin coverage. []

Source and Classification

Exenatide is derived from the saliva of the Gila monster (Heloderma suspectum), which contains exendin-4, a naturally occurring peptide with similar properties to GLP-1. It belongs to the class of medications known as incretin mimetics, which are designed to enhance the body's own ability to lower blood sugar levels following meals.

Synthesis Analysis

Methods and Technical Details

The synthesis of exenatide primarily employs a solid-phase combination method that integrates both solid-phase and liquid-phase peptide synthesis techniques. This hybrid approach addresses common challenges in traditional solid-phase synthesis, such as low efficiency and high purification costs.

Molecular Structure Analysis

Structure and Data

Exenatide has a molecular formula of C_43H_66N_10O_9S and a molecular weight of approximately 4186.6 g/mol. The structure consists of 39 amino acids, characterized by specific sequences that allow it to bind effectively to GLP-1 receptors.

  • Structural Features: Exenatide features several key structural elements:
    • A disulfide bond that stabilizes its conformation.
    • An amidated C-terminus which enhances its biological activity.

Mass spectrometry confirms the correct molecular weight and structure of synthesized exenatide, ensuring its identity as an effective GLP-1 receptor agonist .

Chemical Reactions Analysis

Reactions and Technical Details

Exenatide undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Peptide Bond Formation: The primary reaction involved in its synthesis is the formation of peptide bonds between amino acids during both solid-phase and liquid-phase synthesis.
  2. Stability Studies: Exenatide's stability has been evaluated under various pH levels and temperatures, revealing that it maintains integrity at acidic conditions but shows degradation at alkaline pH levels .
  3. Degradation Pathways: Studies indicate that exenatide can degrade through hydrolysis or oxidation, particularly when exposed to extreme pH or temperature conditions .
Mechanism of Action

Exenatide functions primarily as an agonist for the GLP-1 receptor, which is predominantly expressed in pancreatic beta cells:

  1. Insulin Secretion: Upon glucose ingestion, exenatide stimulates insulin secretion from beta cells in a glucose-dependent manner.
  2. Glucagon Suppression: It inhibits glucagon secretion from alpha cells, which helps reduce hepatic glucose production.
  3. Gastric Emptying Delay: By slowing gastric emptying, exenatide contributes to increased satiety and reduced food intake.
  4. Neuroprotective Effects: Emerging research suggests potential neuroprotective properties due to its antioxidant effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Exenatide is typically presented as a white to off-white lyophilized powder.
  • Solubility: It is soluble in water but exhibits poor oral bioavailability due to rapid degradation in gastrointestinal conditions.

Chemical Properties

  • Stability Profile: Exenatide shows varying stability depending on environmental factors such as pH and temperature; it is most stable at acidic pH levels .
  • Degradation Kinetics: Research indicates that degradation rates increase significantly at alkaline pH values or elevated temperatures .
Applications

Exenatide has several scientific uses beyond its role as an antidiabetic agent:

  1. Diabetes Management: Primarily used for controlling blood sugar levels in patients with type 2 diabetes.
  2. Imaging Techniques: Modified versions of exenatide have been utilized in radiolabeling for imaging pancreatic beta-cell mass using positron emission tomography (PET) techniques .
  3. Research Tool: Its analogs are employed in research to study GLP-1 receptor biology and develop new therapeutic strategies for metabolic diseases.

Properties

CAS Number

141758-74-9

Product Name

Exenatide

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C184H282N50O60S

Molecular Weight

4187 g/mol

InChI

InChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194)/t94-,95-,96-,97+,98+,104-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-/m0/s1

InChI Key

HTQBXNHDCUEHJF-BIMXJYBVSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N

Solubility

Soluble in DMSO

Synonyms

AC 2993; AC 2993A; AC-2993; AC002993; AC2993; Exenatide acetate; AC2993A; Bydureon; DA 3091; ITCA 650; LY 2148568; LY2148568; PT302;

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC9=CNC=N9)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.